Agarospirol (CAS 1460-73-7) is a high-value spirovetivane-type sesquiterpene alcohol (C15H26O) naturally occurring in the resinous heartwood of Aquilaria species. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard for agarwood authentication, a targeted neuropharmacological agent, and a premium base-note fixative in functional fragrances [1]. Featuring a distinct spiro[4.5]decane core, a high boiling point of approximately 311 °C, and an ultra-slow evaporation rate, agarospirol provides critical structural and thermal stability [1]. Unlike crude botanical extracts, procurement of isolated, high-purity agarospirol enables precise calibration in chromatographic quality control and eliminates multi-target confounding variables in central nervous system (CNS) receptor assays [2].
Substituting high-purity agarospirol with crude agarwood essential oil (AEO) or generic synthetic sesquiterpene blends fundamentally compromises both analytical reproducibility and pharmacological specificity. Crude AEO contains over 60 volatile compounds, with agarospirol concentrations varying unpredictably from 2.26% to over 18% depending on the geographical origin and extraction method[1]. In pharmacological contexts, crude extracts introduce competing neuroactive molecules like benzylacetone, which trigger broad-spectrum GABAergic and glutamatergic responses that mask the specific neuroleptic pathways modulated by agarospirol[2]. For procurement focused on precise assay calibration, structure-activity relationship (SAR) mapping, or standardized fragrance formulation, the batch-to-batch variability and matrix interference of crude substitutes render them non-viable.
In quality control workflows for premium agarwood, utilizing >98% pure agarospirol as an external standard is critical for accurate GC-MS/GC-FID calibration. Crude agarwood oils exhibit extreme regional variance, with agarospirol content fluctuating from 2.26% (Kelantan B) to 18.86% (Terengganu) amidst a complex matrix of over 60 confounding sesquiterpenoids [1]. Procuring the isolated standard eliminates this >80% matrix interference, allowing for the generation of precise retention indices and peak area quantification required for regulatory authentication [1].
| Evidence Dimension | Matrix interference and peak quantification reliability |
| Target Compound Data | >98% pure Agarospirol provides a single, unambiguous calibration peak |
| Comparator Or Baseline | Crude Agarwood Essential Oil (AEO) baseline |
| Quantified Difference | AEO introduces 60+ confounding volatiles and unpredictable agarospirol variance (2.26% to 18.86%), whereas the pure standard yields 0% matrix interference |
| Conditions | GC-FID and GC-MS profiling of Aquilaria extracts |
Procuring isolated agarospirol is essential for laboratories needing standardized calibration curves to authenticate and grade high-value agarwood commodities without batch-to-batch analytical noise.
For neuropharmacological screening, isolated agarospirol demonstrates highly specific neuroleptic activity compared to broad-spectrum agarwood extracts. In vivo studies show that agarospirol specifically increases homovanillic acid levels in the brain and suppresses methamphetamine- and apomorphine-induced spontaneous motility without altering other monoamine levels[1]. In contrast, crude agarwood extracts and volatile components like benzylacetone induce generalized, non-specific sedative effects via broad GABAergic influx [1]. This specificity makes the isolated compound indispensable for precise mechanistic studies.
| Evidence Dimension | Target specificity in monoamine metabolite modulation |
| Target Compound Data | Isolated agarospirol selectively elevates brain homovanillic acid without altering other monoamines |
| Comparator Or Baseline | Crude agarwood extract / benzylacetone |
| Quantified Difference | Crude extracts cause multi-receptor (GABAergic) sedation and broad neurotransmitter modulation, whereas agarospirol provides targeted neuroleptic suppression of methamphetamine-induced motility |
| Conditions | In vivo murine locomotor assays via peritoneal and intracerebroventricular administration |
Drug discovery programs must procure pure agarospirol to isolate specific neuroleptic mechanisms of action, avoiding the multi-target confounding effects inherent to crude botanical extracts.
In high-end functional fragrance formulation, agarospirol is prioritized over lighter synthetic woody additives due to its superior thermodynamic stability. Agarospirol features a high estimated boiling point of 311 °C and an ultra-slow evaporation rate, driven by a vapor pressure of just 0.0014 hPa at 25 °C [1]. When compared to common synthetic agarwood adulterants like 3-phenyl-2-butanone, which exhibit higher volatility and only medium-strength retention, agarospirol acts as a superior base-note fixative that preserves the authentic spicy-peppery-woody olfactory profile over extended durations [1].
| Evidence Dimension | Vapor pressure and evaporation rate (fixative capability) |
| Target Compound Data | Agarospirol exhibits a vapor pressure of ~0.0014 hPa at 25 °C and a boiling point of ~311 °C |
| Comparator Or Baseline | Synthetic agarwood additives (e.g., 3-phenyl-2-butanone) |
| Quantified Difference | Agarospirol provides an ultra-slow evaporation rate and long-lasting base note retention, whereas lighter synthetics evaporate faster and fail to stabilize the formulation's deep woody profile |
| Conditions | Standard ambient formulation conditions (25 °C) for fragrance base notes |
Fragrance manufacturers must procure agarospirol to achieve the long-lasting fixative properties and authentic olfactory stability required for premium commercial formulations.
Directly downstream of its precise chromatographic profile, high-purity agarospirol is utilized as an essential external standard in GC-MS and GC-FID workflows. Laboratories procure this compound to establish accurate calibration curves, enabling the quantification of agarospirol content in commercial agarwood batches. This is critical for authenticating Aquilaria species and detecting adulteration in the high-value global agarwood trade [1].
Because of its specific ability to elevate brain homovanillic acid without triggering generalized GABAergic sedation, agarospirol is the preferred reference compound for targeted neuropharmacological assays. Researchers procure isolated agarospirol to map structure-activity relationships (SAR) for novel anxiolytic and antipsychotic agents, avoiding the confounding multi-receptor noise present in crude botanical extracts [2].
Leveraging its ultra-slow evaporation rate and low vapor pressure (0.0014 hPa at 25 °C), agarospirol is procured by industrial fragrance formulators as a high-performance fixative. It ensures the thermodynamic stability of complex perfume matrices, anchoring volatile top notes while delivering a sustained, authentic spicy-woody olfactory profile that synthetic substitutes cannot replicate [3].